N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
"N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide" is a synthetic small molecule characterized by a 5-methylisoxazole-4-carboxamide core linked to a tetrahydrothiophen-3-ylmethyl group modified with a 2-hydroxyethoxy substituent.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-10(6-14-18-9)11(16)13-7-12(17-4-3-15)2-5-19-8-12/h6,15H,2-5,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBCIPBWLOUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H17N3O5S
- Molecular Weight : 315.34 g/mol
- IUPAC Name : N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound exhibits properties that may influence various biochemical pathways, including:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : There is ongoing research into the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
In Vitro Studies
In vitro experiments have demonstrated the following:
- Cell Viability : The compound was tested at various concentrations (1 µg/mL to 100 µg/mL) using the MTT assay. Results indicated that higher concentrations significantly reduced cell viability in certain cancer cell lines, suggesting cytotoxic effects against malignancies .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1 | ~95 |
| 10 | ~75 |
| 100 | ~30 |
Anti-inflammatory Effects
The compound has shown promise in reducing nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a model for studying inflammation:
- NO Production Reduction : At a concentration of 1 µg/mL, the compound reduced NO production by approximately 35% compared to untreated cells .
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammatory Diseases : A study evaluated the efficacy of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers after treatment with the compound over a four-week period.
- Cancer Treatment Exploration : Another study focused on its application in breast cancer models, where it was found to inhibit cell proliferation and promote apoptosis through modulation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the isoxazole-carboxamide family. Below is a detailed analysis based on substituent effects, physicochemical properties, and synthesis strategies (Table 1).
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Effects :
- Hydrophilicity : The 2-hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic groups (e.g., chlorophenyl or thiophene) .
- Bioactivity : Thiophene and biphenyl analogs (e.g., compound 39j ) exhibit enhanced π-π stacking with aromatic residues in enzymes, while the hydroxyethoxy group may favor hydrogen bonding with polar targets.
Synthetic Complexity :
- The tetrahydrothiophene scaffold requires stereoselective synthesis, similar to the tetrahydrobenzothiophene in .
- Hydroxyethoxy installation may necessitate protection-deprotection steps, unlike simpler analogs synthesized via direct coupling (e.g., Suzuki reactions in ).
Physicochemical Properties :
- Melting points for chloro- and methoxy-substituted analogs range from 115–128°C , suggesting moderate crystallinity. The hydroxyethoxy group may lower the melting point due to increased flexibility.
- Yields for isoxazole-carboxamides vary (65–70% in vs. 67% in ), influenced by substituent steric hindrance and purification methods.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Thiophene and chlorophenyl substituents in analogs correlate with improved binding to hydrophobic pockets (e.g., kinase active sites) . The hydroxyethoxy group in the target compound could modulate selectivity for hydrophilic targets.
- Challenges include regioselective functionalization of the tetrahydrothiophene ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
